![molecular formula C11H14ClNO3 B3038903 2-Chloro-N-(2,4-dimethoxybenzyl)acetamide CAS No. 928713-27-3](/img/structure/B3038903.png)
2-Chloro-N-(2,4-dimethoxybenzyl)acetamide
Overview
Description
2-Chloro-N-(2,4-dimethoxybenzyl)acetamide is a unique chemical compound provided by Sigma-Aldrich . It is a solid substance with the empirical formula C11H14ClNO3 and a molecular weight of 243.69 . The compound is part of a collection of unique chemicals provided for early discovery researchers .
Molecular Structure Analysis
The SMILES string for 2-Chloro-N-(2,4-dimethoxybenzyl)acetamide isCOC1=C(CNC(CCl)=O)C=CC=C1OC
. This provides a text representation of the compound’s molecular structure. The InChI key, which is another form of representing the molecule, is FDTHPPDALZURBA-UHFFFAOYSA-N
. Physical And Chemical Properties Analysis
2-Chloro-N-(2,4-dimethoxybenzyl)acetamide is a solid substance . It has a molecular weight of 243.69 . The compound’s empirical formula is C11H14ClNO3 . Unfortunately, additional physical and chemical properties like melting point, boiling point, and solubility are not provided in the search results.Scientific Research Applications
Structural and Conformational Analysis
- 2-Chloro-N-(2,4-dimethoxybenzyl)acetamide has been studied for its structural and conformational properties. Hajjem et al. (1993) explored the structure of a related compound, N-(4-Chloro-α,α-dimethoxybenzyl)acetamide, highlighting its orthorhombic crystal structure and the sp3-hybridized carbon atom connected to the acetamide group (Hajjem, Kallel, Svoboda, & Baccar, 1993).
Synthesis and Application in Pharmaceutical Products
- Sakai et al. (2022) reported the use of 2,4-dimethoxybenzyl N-acetylcarbamate potassium salts as versatile reagents for synthesizing N-alkylacetamides and benzyl carbamates, useful in pharmaceutical product synthesis (Sakai, Takenaka, Koike, Hira, & Mori, 2022).
As a Protecting Group in Carbohydrate Chemistry
- The compound has been used as an amide protecting group in carbohydrate chemistry. Kelly and Jensen (2001) utilized 2,4-Dimethoxybenzyl as a protective group for 2-acetamido glycosyl donors in their studies (Kelly & Jensen, 2001).
In the Synthesis of Analgesic and Anti-Inflammatory Compounds
- Yusov et al. (2019) synthesized acetamides with 2,4-dimethoxybenzyl groups, demonstrating their analgesic and anti-inflammatory properties (Yusov, Chashchina, Mikhailovskii, & Rudakova, 2019).
Antitumor Activity
- Grivsky et al. (1980) explored the antitumor activity of compounds with a structure similar to 2-Chloro-N-(2,4-dimethoxybenzyl)acetamide, highlighting its potential in cancer research (Grivsky, Lee, Sigel, Duch, & Nichol, 1980).
In Neuropharmacology
- Okuyama et al. (1999) investigated N-(2,5-dimethoxybenzyl)-N-(5-fluoro-2-phenoxyphenyl)acetamide, a compound with a similar structure, for its neuropharmacological profile, demonstrating its potential in neurological and psychiatric conditions (Okuyama, Chaki, Yoshikawa, Ogawa, Suzuki, Okubo, Nakazato, Nagamine, & Tomisawa, 1999).
Photoreactivity in Chemistry
- Katritzky et al. (2003) synthesized molecules with dimethoxy-substituted benzyl groups, examining their photoreactivity, which is significant for various chemical applications (Katritzky, Xu, Vakulenko, Wilcox, & Bley, 2003).
Safety And Hazards
properties
IUPAC Name |
2-chloro-N-[(2,4-dimethoxyphenyl)methyl]acetamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14ClNO3/c1-15-9-4-3-8(10(5-9)16-2)7-13-11(14)6-12/h3-5H,6-7H2,1-2H3,(H,13,14) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JFRSJSADGNJHOE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)CNC(=O)CCl)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClNO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.68 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-N-(2,4-dimethoxybenzyl)acetamide |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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